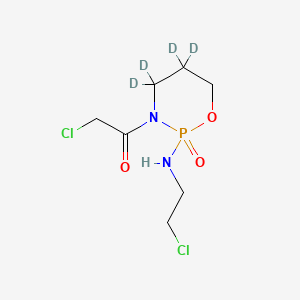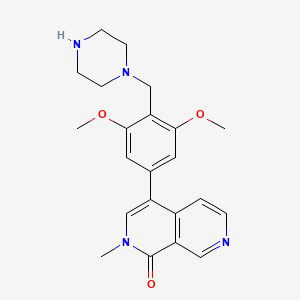
BRD7-IN-1 free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD7-IN-1 free base is a modified derivative of BI7273, known for its role as an inhibitor of bromodomain-containing proteins 7 and 9. This compound is significant in the field of epigenetics, particularly in the study of protein degradation through proteolysis targeting chimeras (PROTACs). This compound interacts with a von Hippel-Lindau ligand via a linker to form the PROTAC VZ185, which targets bromodomain-containing proteins 7 and 9 with high specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BRD7-IN-1 free base involves the modification of BI7273. The process includes the interaction of the compound with a von Hippel-Lindau ligand through a linker to form the PROTAC VZ185. The reaction conditions typically involve room temperature and specific solvents to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound is primarily conducted through custom synthesis services. These services ensure the compound is produced with high purity and in quantities suitable for scientific research. The production process involves stringent quality control measures to maintain the integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
BRD7-IN-1 free base undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These include halogens and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
BRD7-IN-1 free base has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of protein degradation and the role of bromodomain-containing proteins in various biological processes.
Biology: The compound is used to investigate the regulation of gene expression and chromatin remodeling.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment, particularly in targeting specific proteins involved in tumor growth and progression.
Industry: The compound is used in the development of new drugs and therapeutic agents
Wirkmechanismus
BRD7-IN-1 free base exerts its effects by binding to bromodomain-containing proteins 7 and 9. This interaction disrupts the normal function of these proteins, leading to their degradation through the proteolysis targeting chimeras mechanism. The compound specifically targets the von Hippel-Lindau pathway, which is crucial for the regulation of protein stability and degradation .
Vergleich Mit ähnlichen Verbindungen
BRD7-IN-1 free base is unique in its high specificity and potency in targeting bromodomain-containing proteins 7 and 9. Similar compounds include:
BI7273: The parent compound from which this compound is derived.
PROTAC VZ185: The product formed when this compound interacts with a von Hippel-Lindau ligand.
Other Bromodomain Inhibitors: Compounds that target similar proteins but may differ in their specificity and potency
This compound stands out due to its ability to form a highly specific and potent PROTAC, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H26N4O3 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
4-[3,5-dimethoxy-4-(piperazin-1-ylmethyl)phenyl]-2-methyl-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C22H26N4O3/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26/h4-5,10-13,23H,6-9,14H2,1-3H3 |
InChI-Schlüssel |
NWXABBDHVJBGQH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



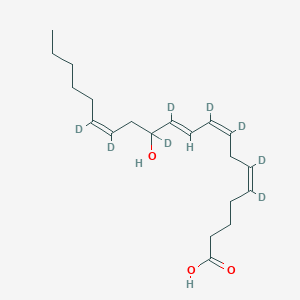

![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)
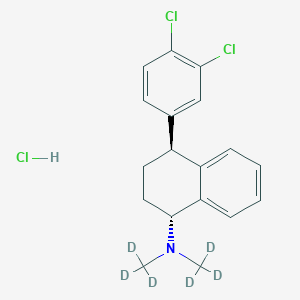
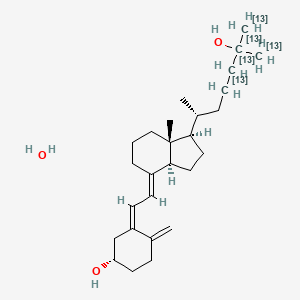
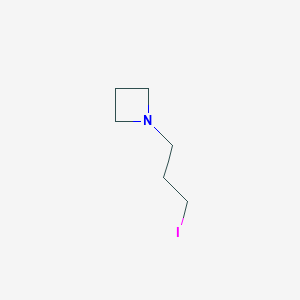
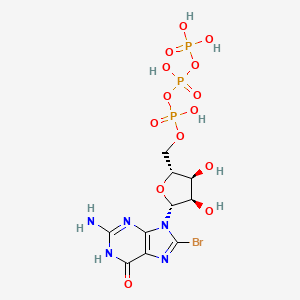
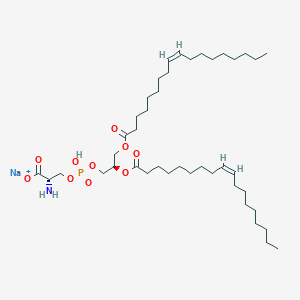

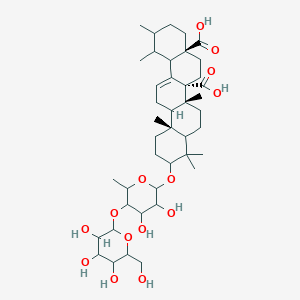
![[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12430730.png)
![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
